(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound with the chemical formula and a CAS number of 852110-51-1. This compound features a benzofuran core substituted with a bromine atom and a hydroxymethyl group. It is classified under the category of dihydrobenzofurans, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be achieved through various methods:
The molecular structure of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be described as follows:
The compound features a fused ring system characteristic of benzofurans, with a hydroxymethyl group (-CH2OH) and a bromine atom attached to the aromatic system. This unique arrangement contributes to its reactivity and potential biological activity .
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is largely dependent on its derivatives and specific applications. In biological contexts, compounds derived from this structure may interact with various molecular targets such as enzymes or receptors, potentially exhibiting antimicrobial and anticancer properties . The presence of the bromine atom enhances its reactivity, making it suitable for further modifications that could lead to potent bioactive compounds.
The compound's reactivity profile indicates that it can undergo various transformations while maintaining stability under standard laboratory conditions. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis .
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several notable applications in scientific research:
The core compound is systematically named (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol according to IUPAC conventions [1] [5]. This nomenclature specifies:
The compound is registered under CAS 852110-51-1, with additional identifiers including:
Table 1: Systematic Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (7-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
| CAS Registry | 852110-51-1 |
| MDL Number | MFCD14705074 |
| InChI Code | 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 |
| Synonymous Names | 7-Bromo-2,3-dihydrobenzofuran-2-carbinol; (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol |
Computational modeling reveals key structural features:
Table 2: Key Computational Parameters
| Parameter | Value | Method/Basis Set |
|---|---|---|
| Dihedral Angle (C2-C3-O-C8a) | 15.8° | DFT/B3LYP/6-31G(d) |
| O–H···O Distance | 2.2 Å | Molecular Mechanics |
| Energy Minimization | -1023.7 kJ/mol | DFT/B3LYP/6-311+G(d,p) |
Positional isomerism significantly alters physicochemical properties. The 5-, 6-, and 7-bromo isomers exhibit distinct electronic profiles due to bromine’s inductive effects:
Table 3: Isomeric Comparison of Brominated Dihydrobenzofuranmethanols
| Isomer | CAS Number | Molecular Weight | SMILES | Boiling Point |
|---|---|---|---|---|
| (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | 197577-35-8 | 229.07 | C1COC2=CC(=CC=C21)Br.C(O) | Not reported |
| (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | 1083168-69-7 | 229.07 | OCC1OC2=CC(Br)=CC=C2C1 | Not reported |
| (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | 852110-51-1 | 229.07 | OCC1OC2=C(Br)C=CC=C2C1 | Not reported |
Stereochemical Considerations:
While single-crystal X-ray data for the title compound remains unreported, analogous dihydrobenzofuran derivatives suggest:
Table 4: Hydrogen Bonding Parameters in Analogous Structures
| Compound | Bond Type | Distance (Å) | Geometry | Network Type |
|---|---|---|---|---|
| (2,3-Dihydrobenzofuran-6-yl)methanol | O–H···O | 2.75 | 165° | C(2) chain |
| 7-Bromo-2,3-dihydrobenzofuran-3-ol | O–H···O | 2.82 | 158° | Dimer |
| (Theorized for title compound) | O–H···O | 2.68 | 162° | Helical |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: